Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate is an organic compound that belongs to the class of esters It features a morpholine ring substituted with two methyl groups at the 5-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate typically involves the reaction of 5,5-dimethylmorpholine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: this compound hydrolysis yields 2-(5,5-dimethylmorpholin-2-yl)acetic acid and ethanol.
Reduction: Reduction of the ester group forms 2-(5,5-dimethylmorpholin-2-yl)ethanol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring and ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(morpholin-2-yl)acetate: Lacks the two methyl groups on the morpholine ring.
Ethyl 2-(4,4-dimethylmorpholin-2-yl)acetate: Methyl groups are positioned differently on the morpholine ring.
The uniqueness of this compound lies in the specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate |
InChI |
InChI=1S/C10H19NO3/c1-4-13-9(12)5-8-6-11-10(2,3)7-14-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
AOPJZDKWSMEZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CNC(CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.